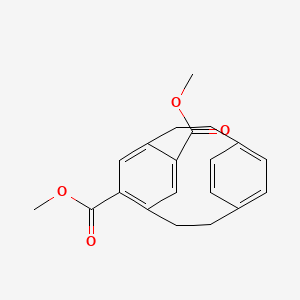
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is a fused heterocyclic system, and is further functionalized with benzyl, cyano, and phenylacrylamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrroloquinoxaline core, followed by functionalization with benzyl, cyano, and phenylacrylamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-chlorobenzamide
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-(3-nitrophenyl)acrylamide
- N-(1-Benzyl-1H-pyrrolo[2,3-B]quinoxalin-2-YL)-4-chlorobenzenesulfonamide
Uniqueness
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of benzyl, cyano, and phenylacrylamide groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C27H19N5O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H19N5O/c28-17-21-25-27(30-23-14-8-7-13-22(23)29-25)32(18-20-11-5-2-6-12-20)26(21)31-24(33)16-15-19-9-3-1-4-10-19/h1-16H,18H2,(H,31,33)/b16-15+ |
InChI Key |
NAEICXRISLRCSX-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11964423.png)
![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)

![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)




